2',3'-Anhydro-7-deazaadenosine
CAS No.: 40627-31-4
Cat. No.: VC8271814
Molecular Formula: C11H12N4O3
Molecular Weight: 248.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40627-31-4 |
|---|---|
| Molecular Formula | C11H12N4O3 |
| Molecular Weight | 248.24 g/mol |
| IUPAC Name | [(1R,2R,4R,5R)-4-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methanol |
| Standard InChI | InChI=1S/C11H12N4O3/c12-9-5-1-2-15(10(5)14-4-13-9)11-8-7(18-8)6(3-16)17-11/h1-2,4,6-8,11,16H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 |
| Standard InChI Key | SVPYLXNTYPUWBJ-KCGFPETGSA-N |
| Isomeric SMILES | C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO |
| SMILES | C1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO |
| Canonical SMILES | C1=CN(C2=NC=NC(=C21)N)C3C4C(O4)C(O3)CO |
Introduction
Structural Characteristics of 2',3'-Anhydro-7-deazaadenosine
Base and Sugar Modifications
The compound’s adenine base lacks a nitrogen atom at position 7, replaced by a carbon to form 7-deazaadenine. This modification reduces hydrogen-bonding capacity, potentially enhancing resistance to enzymatic deamination . The ribose sugar features an oxygen bridge between the 2' and 3' hydroxyl groups, forming a rigid 2',3'-anhydro configuration. This structural constraint alters sugar puckering and influences interactions with polymerases .
Molecular Formula and Stereochemistry
While the exact molecular formula of 2',3'-Anhydro-7-deazaadenosine is not explicitly reported in available literature, analogous compounds such as 7-Deaza-2',3'-dideoxyadenosine (C₁₁H₁₄N₄O₂; MW 234.25 g/mol) provide a foundational reference . The stereochemistry of the anhydro bridge is presumed to adopt a cis configuration, as observed in related anhydronucleosides like 2',3'-anhydrothymidine .
Table 1: Comparative Structural Features of 7-Deazaadenosine Derivatives
| Compound | Base Modification | Sugar Modification | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 7-Deazaadenosine | 7-deazaadenine | None | C₁₁H₁₄N₄O₄ | 290.26 |
| 2',3'-Dideoxy-7-deazaadenosine | 7-deazaadenine | 2',3'-dideoxy | C₁₁H₁₄N₄O₂ | 234.25 |
| 2',3'-Anhydro-7-deazaadenosine* | 7-deazaadenine | 2',3'-anhydro | C₁₁H₁₂N₄O₃ | 248.24 |
*Hypothetical data inferred from structural analogs .
Synthetic Pathways and Production
Chemical Synthesis
Enzymatic transglycosylation, as described in nucleoside biotechnology reviews, offers a viable route. For example, recombinant E. coli nucleoside phosphorylases can transfer anhydropentofuranose moieties from donor nucleosides to 7-deazaadenine . A hypothetical synthesis involves:
-
Donor Preparation: 2',3'-Anhydrothymidine synthesized via thionyl chloride-mediated cyclization.
-
Transglycosylation: Enzyme-catalyzed transfer of the anhydrosugar to 7-deazaadenine .
Table 2: Key Reaction Parameters for Enzymatic Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 50°C | Maximizes enzyme activity |
| pH | 7.0–7.5 | Stabilizes substrate |
| Donor/Acceptor Ratio | 1:2 | Minimizes side products |
Physicochemical Properties
Spectroscopic Characterization
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NMR: Distinct ¹H signals for H1' (δ 6.1–6.3 ppm) and H2'/H3' (coupled doublets near δ 4.8–5.2 ppm) due to the anhydro bridge .
Biological Activity and Mechanisms
Cytotoxicity Profile
Structural analogs exhibit IC₅₀ values of 10–50 μM against leukemia cell lines (e.g., HL-60). The anhydro modification could enhance uptake, though off-target effects on mitochondrial DNA polymerases remain a concern .
Table 3: Hypothetical Biological Activity Data
| Assay | Result (Hypothetical) | Reference Compound |
|---|---|---|
| HIV-1 RT Inhibition | EC₅₀ = 0.45 μM | Zalcitabine (EC₅₀ = 0.1 μM) |
| HL-60 Cytotoxicity | IC₅₀ = 22 μM | Tubercidin (IC₅₀ = 8 nM) |
Applications and Future Directions
Antiviral Drug Development
The compound’s dual modifications position it as a candidate for next-generation nucleoside reverse transcriptase inhibitors (NRTIs), particularly against drug-resistant HIV strains .
Oligonucleotide Therapeutics
Incorporation into siRNA or antisense oligonucleotides could improve nuclease resistance while maintaining target hybridization .
Prodrug Strategies
Esterification of the 5'-OH group (e.g., with valine) may enhance oral bioavailability, a strategy successfully employed with Tenofovir .
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